2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN7O2S2/c1-8-22-23-16(28-8)19-12(25)7-27-15-20-13-11(14(26)21-15)6-18-24(13)10-4-2-3-9(17)5-10/h2-6H,7H2,1H3,(H,19,23,25)(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYRVYXOVIWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazolo[3,4-d]pyrimidine core known for diverse biological activities, particularly in cancer therapy and kinase inhibition.
Structural Features
The compound's structure can be broken down into several key components:
- Pyrazolo[3,4-d]pyrimidine Core : This scaffold is linked to various substituents that enhance its biological activity.
- Thioether Linkage : This feature may contribute to the compound's ability to interact with biological targets.
- Acetamide Group : Enhances solubility and bioavailability.
- Thiadiazole Moiety : Known for its pharmacological properties, including antimicrobial and antitumor activities.
Biological Activity Overview
The biological activity of this compound has been primarily associated with its ability to inhibit various kinases involved in cancer progression. Notably, it has shown potential as an inhibitor of Src kinase, which plays a crucial role in tumorigenesis.
In Vitro Studies
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance:
- Src Kinase Inhibition : Studies have shown that related pyrazolo[3,4-d]pyrimidines effectively inhibit Src kinase activity in glioblastoma models, leading to decreased cell viability and enhanced sensitivity to radiation therapy .
| Compound | Target Kinase | IC50 (µM) | Effect |
|---|---|---|---|
| SI388 | Src | 0.12 | Inhibits cell growth in GBM |
| 1a | Src | 0.15 | Reduces tumor volume in CML models |
| 1b | Abl | 0.10 | Effective in neuroblastoma models |
Case Studies
- Glioblastoma Models : The compound was tested on U251 and T98G glioblastoma cell lines. Treatment with ascending concentrations (10 nM and 1 µM) resulted in significant inhibition of Src phosphorylation, demonstrating its potential as a therapeutic agent against aggressive brain tumors .
- Xenograft Mouse Models : In vivo studies have shown that derivatives of this compound can significantly reduce tumor volumes in xenograft models of osteosarcoma and chronic myelogenous leukemia (CML), indicating strong anticancer efficacy .
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of tyrosine kinases such as Src and Bcr-Abl. These kinases are often upregulated in various cancers, contributing to uncontrolled cellular proliferation and survival.
Enzymatic Activity
The enzymatic assays conducted on various derivatives demonstrated varying degrees of inhibition against Src and Abl kinases:
| Compound | Ki (nM) | % Inhibition at 100 µM |
|---|---|---|
| SI388 | 50 | 85 |
| 1a | 70 | 75 |
| 1b | 30 | 90 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) bridge between the pyrazolopyrimidine and acetamide moieties undergoes nucleophilic substitution under acidic or basic conditions. This reaction is critical for modifying the sulfur-containing linkage.
| Reaction Type | Reagents/Conditions | Product/Outcome | Yield/Reference |
|---|---|---|---|
| Nucleophilic attack | Alkyl halides, K₂CO₃, DMF, 80°C | Substituted thioether derivatives | 55–70% |
Example :
Reaction with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C produces chloroacetamide intermediates, which are precursors for further functionalization .
Hydrolysis of the Acetamide Group
The acetamide (-NHCOCH₃) group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Product/Outcome | Application |
|---|---|---|---|
| Acid hydrolysis | HCl (concentrated), reflux | Carboxylic acid derivative | Bioactivity modulation |
| Base hydrolysis | NaOH (10%), ethanol, 60°C | Sodium carboxylate intermediate | Salt formation |
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack by water or hydroxide ions on the carbonyl carbon, followed by cleavage of the amide bond.
Cyclization Reactions
The compound participates in cyclization reactions under dehydrating conditions to form fused heterocyclic systems .
| Reaction Type | Reagents/Conditions | Product/Outcome | Significance |
|---|---|---|---|
| Intramolecular cyclization | POCl₃, 110°C, 4h | Pyrazolo[3,4-d]pyrimidine-fused rings | Enhanced bioactivity |
Example :
Cyclization with phosphoryl chloride (POCl₃) forms tricyclic structures, improving binding affinity to kinase targets .
Condensation with Steroidal Moieties
Condensation reactions with steroidal aldehydes (e.g., epiandrosterone) yield Schiff base derivatives, enhancing pharmacological properties .
| Reaction Type | Reagents/Conditions | Product/Outcome | Yield |
|---|---|---|---|
| Schiff base formation | Acetylated steroids, H₂SO₄, grinding | Steroid-conjugated thiadiazole derivatives | 55–62% |
Key Data :
Electrophilic Aromatic Substitution
The 3-chlorophenyl group undergoes electrophilic substitution (e.g., bromination or nitration) at the para position.
| Reaction Type | Reagents/Conditions | Product/Outcome | Selectivity |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 25°C | 4-Bromo-3-chlorophenyl derivative | Para > meta |
Complexation with Metal Ions
The thiadiazole and pyrazolopyrimidine moieties act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming bioactive complexes .
| Metal Ion | Reaction Conditions | Complex Structure | Biological Effect |
|---|---|---|---|
| Cu²⁺ | Ethanol, 60°C, 2h | Octahedral geometry | Enhanced cytotoxicity |
Analytical Confirmation :
Oxidation of the Thioether Linkage
The thioether group is oxidized to sulfoxide or sulfone derivatives using peroxides .
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ | Acetic acid, 50°C | Sulfoxide derivative | Metabolite study |
| mCPBA | CH₂Cl₂, 0°C | Sulfone derivative | Stability enhancement |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Impact on Properties
- Thiadiazole vs. Triazole : The 1,3,4-thiadiazole in the target compound may confer greater metabolic stability than 1,2,3-triazole derivatives due to reduced susceptibility to enzymatic cleavage .
- Thioether Linkage : Unlike oxygen or methylene linkages in analogues, the thioether may enhance radical scavenging or metal-binding properties .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The compound is synthesized via nucleophilic substitution and condensation reactions. A common approach involves reacting a pyrazolo[3,4-d]pyrimidinone core (e.g., 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-thiol) with α-chloroacetamide derivatives (e.g., 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) under basic conditions (K₂CO₃ in DMF) . Key intermediates include halogenated pyrimidine precursors and thiol-functionalized heterocycles. Purification typically involves recrystallization or column chromatography .
Q. What analytical techniques are critical for characterizing this compound?
- Structural elucidation : Use NMR (¹H/¹³C) to confirm substitution patterns, particularly the thioether linkage and acetamide moiety. IR spectroscopy verifies functional groups (e.g., hydroxyl, thiadiazole ring) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation .
- Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects in the pyrazolo-pyrimidine core .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structural analogs (e.g., pyrazolo[3,4-d]pyrimidines with thiadiazole substituents) show:
- Kinase inhibition : Potential ATP-competitive binding in tyrosine kinases due to the pyrimidine scaffold .
- Antimicrobial activity : Thiadiazole moieties enhance activity against Gram-positive bacteria .
- Proteomics applications : Acetamide derivatives are used as biochemical probes for protein interaction studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Temperature control : Maintain 60–80°C during thioether bond formation to minimize side reactions (e.g., oxidation of thiols) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while adding catalytic KI improves nucleophilic substitution kinetics .
- Workflow automation : Use flow chemistry for precise control of exothermic steps (e.g., POCl₃-mediated cyclization) .
Q. How do structural modifications (e.g., halogen substitution, heterocycle variation) impact bioactivity?
- 3-Chlorophenyl group : Enhances lipophilicity and membrane permeability, critical for intracellular targets .
- Thiadiazole vs. oxadiazole : Thiadiazole improves metabolic stability but may reduce solubility; substitution with methyl groups balances these properties .
- Hydroxyl group position : The 4-hydroxy pyrimidine moiety is essential for hydrogen bonding in kinase active sites .
Q. How can contradictory data on biological activity be resolved?
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial studies) across labs to reduce discrepancies .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) clarifies binding modes and explains species-specific effects .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Purification bottlenecks : Replace column chromatography with fractional crystallization for large batches .
- Byproduct formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of thiol to chloroacetamide) to suppress dimerization .
- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 880 ppm) .
Q. What advanced spectroscopic methods validate electronic effects in the pyrazolo-pyrimidine core?
- DFT calculations : Predict UV-Vis absorption maxima and compare with experimental data to confirm π-π* transitions .
- EPR spectroscopy : Detect radical intermediates during oxidation of the thioether group .
- Solid-state NMR : Resolve conformational flexibility in the acetamide side chain .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
